molecular formula C9H8F3NO2S B13517018 Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate

Cat. No.: B13517018
M. Wt: 251.23 g/mol
InChI Key: HPRBPDIITDVZLM-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate is an organic compound with the molecular formula C9H8F3NO2S It is a derivative of benzoic acid and contains both an amino group and a trifluoromethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate typically involves the introduction of the trifluoromethylsulfanyl group onto a benzoate derivative. One common method is the reaction of 2-amino-5-bromobenzoic acid with trifluoromethylthiolating agents under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The trifluoromethylsulfanyl group can be reduced to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the amino group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate involves its interaction with specific molecular targets. The trifluoromethylsulfanyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-5-(trifluoromethyl)benzoate
  • Methyl 2-chloro-5-(trifluoromethyl)benzoate
  • Methyl 2-methoxy-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 2-amino-5-[(trifluoromethyl)sulfanyl]benzoate is unique due to the presence of both an amino group and a trifluoromethylsulfanyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H8F3NO2S

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 2-amino-5-(trifluoromethylsulfanyl)benzoate

InChI

InChI=1S/C9H8F3NO2S/c1-15-8(14)6-4-5(2-3-7(6)13)16-9(10,11)12/h2-4H,13H2,1H3

InChI Key

HPRBPDIITDVZLM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)SC(F)(F)F)N

Origin of Product

United States

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